

# Lopinavir's Structural Engagement with HIV-1 Protease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of the Human Immunodeficiency Virus 1 (HIV-1) protease in complex with **lopinavir**, a critical antiretroviral drug. The following sections detail the quantitative biophysical and structural data, comprehensive experimental protocols for structure determination and enzymatic assays, and visualizations of key molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in the fields of structural biology, virology, and medicinal chemistry.

#### **Quantitative Data Summary**

The interaction of **lopinavir** with HIV-1 protease has been extensively characterized through crystallographic and enzymatic studies. The following tables summarize the key quantitative data from publicly available sources.

Table 1: Crystallographic Data for **Lopinavir**-HIV-1 Protease Complexes



| PDB ID  | Resolution (Å) | R-Value Work | R-Value Free | Space Group |
|---------|----------------|--------------|--------------|-------------|
| 1MUI[1] | 2.80           | 0.261        | 0.329        | P 61        |
| 2Q5K[2] | 1.95           | 0.192        | 0.236        | P 21 21 21  |
| 6DJ1[3] | 1.26           | 0.160        | 0.208        | P 21 21 21  |
| 6PJB[4] | 1.98           | 0.197        | 0.225        | C121        |

Table 2: In Vitro Inhibition of HIV-1 Protease by Lopinavir

| Protease Variant | Inhibition Constant<br>(Ki)   | IC50                               | Reference    |
|------------------|-------------------------------|------------------------------------|--------------|
| Wild-Type        | 1.3 pM                        | 6.5 nM                             | [5]          |
| Wild-Type        | 2.13 ± 0.23 nM                | -                                  |              |
| Wild-Type        | -                             | 0.69 ng/mL (serum-<br>free)        | _            |
| MDR769 Mutant    | -                             | 5.39 ± 0.225 nM                    | -            |
| MUT-1            | 54.74 nM                      | -                                  | -            |
| MUT-2            | 79.47 nM                      | -                                  | -            |
| MUT-3            | 113.16 nM                     | -                                  | -            |
| PR10x Mutant     | ~16,000-fold worse<br>than WT | -                                  | <del>-</del> |
| I47A Mutant      | -                             | 86- to >110-fold<br>increase vs WT | _            |

Table 3: Lopinavir Resistance-Associated Mutations in HIV-1 Protease



| Mutation   | Position            | Impact on Lopinavir<br>Susceptibility                                               |
|------------|---------------------|-------------------------------------------------------------------------------------|
| L10F/I/R/V | Active Site         | Associated with reduced susceptibility                                              |
| K20M/R     | Outside Active Site | Associated with >20-fold reduced susceptibility in combination with other mutations |
| M46I/L     | Flap Region         | Frequently observed in resistant strains                                            |
| 147A/V     | Active Site         | I47A confers high-level resistance                                                  |
| I54L/T/V   | Active Site         | Associated with reduced susceptibility                                              |
| L76V       | Flap Region         | Significantly increases resistance in combination with other mutations              |
| V82A/F/T   | Active Site         | Associated with reduced susceptibility                                              |
| 184V       | Active Site         | Associated with reduced susceptibility                                              |
| L90M       | Outside Active Site | Contributes to resistance                                                           |

### **Experimental Protocols**

The determination of the **lopinavir**-HIV-1 protease crystal structure and its inhibitory activity involves a series of detailed experimental procedures. The following sections provide a synthesized overview of these protocols based on published methodologies.

### **HIV-1 Protease Expression and Purification**



Recombinant HIV-1 protease is typically expressed in Escherichia coli due to its toxicity to the host cells, often resulting in low yields.

- Gene Synthesis and Cloning: A synthetic gene encoding the 99-amino acid HIV-1 protease is cloned into an appropriate expression vector, such as pET32a(+). The construct may include tags (e.g., His-tag) to facilitate purification and an autocleavage site for tag removal. To prevent autoproteolysis and oxidation, mutations such as Q7K, L33I, L63I, C67A, and C95A may be introduced.
- Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, typically with isopropyl β-D-1thiogalactopyranoside (IPTG), at a low temperature (e.g., 18-25°C) to enhance protein solubility.
- Cell Lysis and Inclusion Body Solubilization: Due to its toxicity, the protease often
  accumulates in inclusion bodies. Cells are harvested and lysed, and the inclusion bodies are
  isolated and washed. The insoluble protein is then solubilized using a strong denaturant,
  such as 8 M guanidine hydrochloride or 6 M urea.
- Refolding: The denatured protease is refolded by rapid dilution into a refolding buffer with a specific pH (typically acidic, e.g., pH 5.5) and redox environment to promote correct disulfide bond formation and folding.
- Purification: The refolded protease is purified using a combination of chromatographic techniques. An affinity resin, such as a peptide substrate analog coupled to agarose, can be used for initial capture. This is often followed by ion-exchange chromatography (e.g., Q-Sepharose) and hydrophobic interaction chromatography or size-exclusion chromatography to achieve high purity suitable for crystallization.

#### Crystallization of the Lopinavir-HIV-1 Protease Complex

Crystallization is a critical step in determining the three-dimensional structure of the protein-ligand complex.

 Complex Formation: The purified HIV-1 protease is incubated with a molar excess of lopinavir to ensure complete binding.



- Crystallization Method: The hanging drop vapor diffusion method is commonly employed. A
  small volume of the protein-ligand complex solution is mixed with an equal volume of a
  reservoir solution and suspended over the reservoir.
- Crystallization Conditions: The reservoir solution typically contains a precipitant (e.g., ammonium sulfate), a buffer to maintain a specific pH (e.g., sodium citrate at pH 6.0), and additives (e.g., DMSO). Crystals suitable for X-ray diffraction typically grow over several days to weeks at a constant temperature (e.g., 20°C).

## X-ray Diffraction Data Collection and Structure Determination

- Crystal Handling and Cryo-protection: Crystals are carefully harvested and cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol) before being flash-cooled in liquid nitrogen. This prevents ice crystal formation during data collection at cryogenic temperatures (100 K).
- Data Collection: X-ray diffraction data are collected at a synchrotron source. The crystal is
  exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a
  detector.
- Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots. Software such as HKL-2000 is used for indexing, integration, and scaling of the data.
- Structure Solution and Refinement: The structure is typically solved by molecular replacement, using a previously determined structure of HIV-1 protease as a search model. The initial model is then refined against the experimental data using software like REFMAC5 or PHENIX to improve the fit of the model to the electron density map. The lopinavir molecule is built into the difference electron density map. Iterative cycles of manual model building and automated refinement are performed until the model converges to a final structure with good geometric and statistical parameters.

### **Enzymatic Assays for Determining Ki and IC50 Values**







The inhibitory potency of **lopinavir** is quantified using enzymatic assays that measure the inhibition of HIV-1 protease activity.

- Assay Principle: A common method is a fluorescence resonance energy transfer (FRET)
  assay. A synthetic peptide substrate containing a fluorophore and a quencher is used. In the
  intact substrate, the quencher suppresses the fluorescence. Upon cleavage by HIV-1
  protease, the fluorophore is separated from the quencher, resulting in an increase in
  fluorescence that can be measured over time.
- Determination of IC50: The 50% inhibitory concentration (IC50) is determined by measuring the protease activity in the presence of a range of **lopinavir** concentrations. The IC50 value is the concentration of **lopinavir** that reduces the enzyme activity by 50%.
- Determination of Ki: The inhibition constant (Ki) is a measure of the binding affinity of the
  inhibitor to the enzyme. It is determined by measuring the initial reaction velocities at various
  substrate and inhibitor concentrations. The data are then fitted to the Michaelis-Menten
  equation for competitive inhibition to calculate the Ki value. For tight-binding inhibitors,
  specific equations are used to account for the inhibitor concentration being comparable to
  the enzyme concentration.

#### **Visualizations**

The following diagrams illustrate the key interactions between **lopinavir** and HIV-1 protease and the general workflow for structure determination.





Click to download full resolution via product page

Caption: Key binding interactions of **lopinavir** with the HIV-1 protease active site.





Click to download full resolution via product page

Caption: Workflow for determining the crystal structure of a protein-ligand complex.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. rndsystems.com [rndsystems.com]
- To cite this document: BenchChem. [Lopinavir's Structural Engagement with HIV-1 Protease: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192967#lopinavir-crystal-structure-with-hiv-1-protease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com